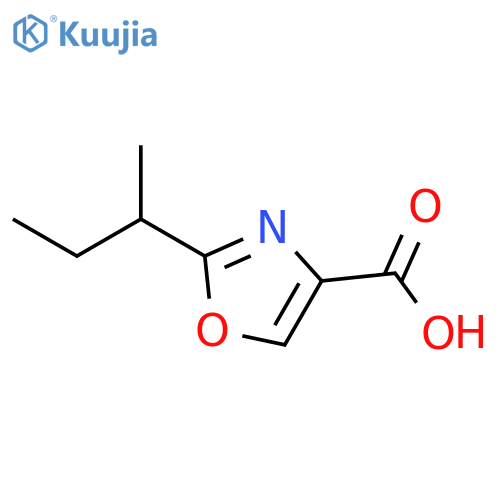Cas no 1251259-91-2 (2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID)

1251259-91-2 structure
商品名:2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
CAS番号:1251259-91-2
MF:C8H11NO3
メガワット:169.177842378616
MDL:MFCD16698576
CID:5167917
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 2-(1-Methylpropyl)-4-oxazolecarboxylic acid
- 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
-
- MDL: MFCD16698576
- インチ: 1S/C8H11NO3/c1-3-5(2)7-9-6(4-12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
- InChIKey: GMBPJGGGZBLZAB-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(O)=O)N=C1C(C)CC
じっけんとくせい
- 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 281.3±13.0 °C(Predicted)
- 酸性度係数(pKa): 3.47±0.10(Predicted)
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337235-1.0g |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |
1251259-91-2 | 1.0g |
$821.0 | 2023-02-23 | ||
| Enamine | EN300-337235-5.0g |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |
1251259-91-2 | 5.0g |
$2154.0 | 2023-02-23 | ||
| Enamine | EN300-337235-2.5g |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |
1251259-91-2 | 2.5g |
$1701.0 | 2023-09-03 | ||
| Enamine | EN300-337235-1g |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |
1251259-91-2 | 1g |
$821.0 | 2023-09-03 | ||
| Enamine | EN300-337235-10.0g |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |
1251259-91-2 | 10.0g |
$2708.0 | 2023-02-23 | ||
| Enamine | EN300-337235-5g |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |
1251259-91-2 | 5g |
$2154.0 | 2023-09-03 | ||
| Enamine | EN300-337235-10g |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID |
1251259-91-2 | 10g |
$2708.0 | 2023-09-03 |
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Ping Tong Food Funct., 2020,11, 628-639
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1251259-91-2 (2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
